molecular formula C17H20N2O4S B5744455 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide

2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide

Cat. No.: B5744455
M. Wt: 348.4 g/mol
InChI Key: VJALLSWIJXJGAK-UHFFFAOYSA-N
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Description

2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound with a molecular formula of C17H20N2O4S This compound is known for its unique structural features, which include a sulfonyl group and an acetamide group attached to a methoxy-substituted aromatic ring

Properties

IUPAC Name

2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-4-7-14(8-5-12)19(11-17(18)20)24(21,22)16-10-13(2)6-9-15(16)23-3/h4-10H,11H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJALLSWIJXJGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-methylphenylamine with p-toluenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-methylaniline and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s aromatic rings and methoxy groups may also contribute to its binding affinity and specificity towards certain biological targets. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide can be compared with similar compounds such as:

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